molecular formula C4H6N4O B13924173 2-amino-1H-Imidazole-5-carboxamide

2-amino-1H-Imidazole-5-carboxamide

Cat. No.: B13924173
M. Wt: 126.12 g/mol
InChI Key: PWWHXPQSTNMAJT-UHFFFAOYSA-N
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Description

2-amino-1H-Imidazole-5-carboxamide is a heterocyclic organic compound that features an imidazole ring with an amino group at the 2-position and a carboxamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1H-Imidazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield substituted imidazoles . Another method involves the hydrolysis of commercially available precursors like hypoxanthine, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound typically focus on optimizing yield and minimizing environmental impact. One efficient method involves a one-step synthesis from hypoxanthine, which is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-amino-1H-Imidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted imidazoles, amino-imidazole derivatives, and other functionalized imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 2-amino-1H-Imidazole-5-carboxamide apart is its specific substitution pattern, which imparts unique inhibitory properties against certain enzymes and proteins. This makes it a valuable scaffold for the development of selective kinase inhibitors .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

2-amino-1H-imidazole-5-carboxamide

InChI

InChI=1S/C4H6N4O/c5-3(9)2-1-7-4(6)8-2/h1H,(H2,5,9)(H3,6,7,8)

InChI Key

PWWHXPQSTNMAJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)C(=O)N

Origin of Product

United States

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